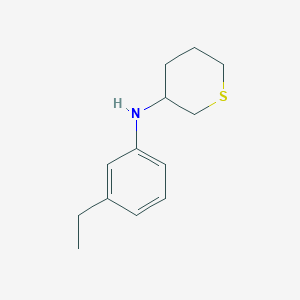

N-(3-ethylphenyl)thian-3-amine

Description

N-(3-ethylphenyl)thian-3-amine is a sulfur-containing amine derivative characterized by a thiane (saturated six-membered ring with one sulfur atom) substituted at the 3-position with an amine group and an N-linked 3-ethylphenyl moiety.

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

N-(3-ethylphenyl)thian-3-amine |

InChI |

InChI=1S/C13H19NS/c1-2-11-5-3-6-12(9-11)14-13-7-4-8-15-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 |

InChI Key |

QNZCIHAHVMBFQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2CCCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)thian-3-amine typically involves the reaction of 3-ethylphenylamine with thian-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)thian-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(3-ethylphenyl)thian-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Substituent Variations

Aryl Group Modifications

Cerestat (N-(3-ethylphenyl)-N-methyl-N′-1-naphthalenylguanidine hydrochloride) :

- Key Features : Incorporates a 3-ethylphenyl group and a naphthalenylguanidine moiety.

- Pharmacological Activity : Acts as a potent NMDA receptor antagonist (IC₅₀ = 36 nM) with selectivity over sigma receptors (IC₅₀ = 2,540 nM). In rodent stroke models, 1 mg/kg reduced infarct volume and improved functional outcomes .

- Comparison : The guanidine group in Cerestat enhances ionic interactions with NMDA receptors, whereas the thian-3-amine in N-(3-ethylphenyl)thian-3-amine may favor different binding modes due to its saturated sulfur ring.

N-[3-(Trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine :

- Key Features : Contains a trifluoromethylphenyl group and a partially saturated thiazin ring.

- Structural Impact : The electron-withdrawing -CF₃ group increases metabolic stability but reduces lipophilicity compared to the ethyl group in this compound. The thiazin ring introduces additional nitrogen, altering electronic properties .

Heterocyclic Ring Variations

- 3-[(3-Chlorophenyl)amino]-2,3-dihydro-1-thiophene-1,1-dione: Key Features: Features a dihydrothiophene ring with a 1,1-dioxo group and a 3-chlorophenyl substituent. The chlorine atom may enhance halogen bonding in target interactions .

- N-(3,4-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine: Key Features: Includes a 3,4-dimethylphenyl group and a six-membered thiazin ring. The thiazin ring’s nitrogen may engage in hydrogen bonding .

Pharmacological and Functional Comparisons

Table 1: Key Properties of this compound and Analogs

Key Observations :

Substituent Effects :

- Electron-Donating Groups (e.g., -C₂H₅) : Enhance lipophilicity and BBB penetration (e.g., Cerestat’s 3-ethylphenyl group ).

- Electron-Withdrawing Groups (e.g., -CF₃) : Improve metabolic stability but reduce membrane permeability .

Ring System Impact: Thiane vs.

Pharmacological Profiles :

- Cerestat’s NMDA antagonism highlights the importance of guanidine in receptor interaction, a feature absent in this compound. The latter’s activity may rely on amine-thiane synergy for ion channel modulation.

Biological Activity

N-(3-ethylphenyl)thian-3-amine is an organic compound that has gained attention for its potential biological activities. Its chemical structure, characterized by a thian ring and an ethyl-substituted phenyl group, contributes to its unique properties and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H15N2S

- Structure : Contains a thian ring and an ethyl group on the phenyl moiety.

The presence of the thian ring is significant as it can influence the compound's reactivity and interactions with biological systems.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Antiviral Properties : The compound may also possess antiviral activities, although specific mechanisms and efficacy are yet to be fully elucidated.

- Anticancer Potential : There is emerging evidence that this compound could have anticancer effects, warranting additional research into its mechanisms of action against cancer cells.

The exact mechanisms through which this compound exerts its biological effects are not completely understood. However, it is believed to interact with specific biological targets such as enzymes or receptors, which may lead to modulation of enzyme activity or receptor binding. This interaction is crucial for understanding its therapeutic potential and guiding future drug development efforts.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Position of Ethyl Group | Notable Properties |

|---|---|---|---|

| This compound | C11H15N2S | 3 | Potential antimicrobial activity |

| N-(4-ethylphenyl)thian-4-amine | C13H19NS | 4 | Investigated for enzyme inhibition |

| N-(2-methylphenyl)thian-2-amines | C10H13N2S | 2 | Explored for antiviral properties |

| N-(phenyl)thian-1-amines | C9H11NS | None | Basic thian structure |

This table highlights how the structural variations influence the biological activity and potential applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assays : Research involving human cancer cell lines indicated that this compound could induce apoptosis in cancer cells, pointing towards its possible use in cancer therapy.

- Mechanistic Insights : Further investigations are needed to clarify the specific pathways involved in its biological actions. Initial findings suggest that the compound may influence cellular signaling pathways relevant to both microbial resistance and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.